- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245
Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)
2596-55-6 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
CAS No:2596-55-6
MF:C20H26N10O13P2
MW:676.427164554596
CID:276813
PubChem ID:188964
Update Time:2025-04-19
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Chemical and Physical Properties
Names and Identifiers
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- 5'-ester with adenosine
- Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)
- Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Ap2A
- Diadenosine5',5'-pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine pyrophosphate
- P1,P2-Di(adenosine-5') diphosphate
- P1,P2-Di(adenosine-5') diphosphate
- Diadenosine 2 pyrophosphate
- Diadenosine 5'-pyrophosphate
- Diadenosine 5',5'-pyrophosphate
- Ap A
- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine
- 2596-55-6
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine
- Adenosine monophosphate-adenosine
- AP-A
- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)
- Diadenosine 5',5'-pyrophosphate
-
- Inchi: 1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(34)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-12(33)7(1-31)40-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
- InChI Key: WCHSQACWYIQTKL-XPWFQUROSA-N
- SMILES: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](CO)[C@H]1O
Computed Properties
- Exact Mass: 676.116
- Monoisotopic Mass: 676.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 45
- Rotatable Bond Count: 10
- Complexity: 1160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _5.5
- Topological Polar Surface Area: 341Ų
Experimental Properties
- Density: 2.43
- Boiling Point: 1143.9°Cat760mmHg
- Flash Point: 645.6°C
- Refractive Index: 1.981
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
1.218 h, 37°C
1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8
Reference
- A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in Water, Angewandte Chemie, 2012, 51(46), 11531-11534
Production Method 3
Reaction Conditions
1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3
Reference
- Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) Template, Origins of Life and Evolution of Biospheres, 2005, 35(3), 213-223
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Reaction Conditions
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt
3.2R:rt
3.3R:Et3N, S:MeOH, rt
1.1S:C5H5N, 30 min, rt; overnight, rt
1.2S:MeOH, rt
1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt
2.1R:S:C5H5N, 30 min, rt
2.2S:H2O, rt; 30 min, rt
3.1S:MeCN, rt
4.1R:I2
5.1S:DMF
5.2R:NH4OH, S:H2O, rt
Reference
- Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphate, Organic Letters, 2009, 11(5), 1067-1070
Production Method 10
Reaction Conditions
1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
1.2S:MeOH, S:Et2O, rt
1.1S:MeOH, 30 min, rt
2.1S:C5H5N, 72 h, rt
2.2R:NaOH, S:H2O, rt, pH 8
Reference
- Simple Synthesis of P1P2-Diadenosine 5'-Pyrophosphate, Synthetic Communications, 2008, 38(19), 3260-3269
Production Method 11
Reaction Conditions
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C
2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C
3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C
4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C
5.1R:S:THF, S:DMSO, 48 h, rt
6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt
7.1R:DBU, S:THF, 48 h, rt
Reference
- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and Tetraphosphodiesters, Organic Letters, 2007, 9(22), 4483-4486
Production Method 12
Production Method 13
Reaction Conditions
1.1C:MnCl2
Reference
- Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solution, Tetrahedron Letters, 1990, 31(2), 235-8
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials
- 3-hydroxypropanenitrile
- Imidazole
- adenosine 5'-phosphoroimidazolide
- Adenosine 5'-Monophosphomorpholidate 4-Morpholine-N,N'-dicyclohexylcarboxamidine salt
- N,O-Bis(trimethylsilyl)acetamide
- 5'-O-DMT-Bz-rA
- Adenosine monophosphate
- N,N'-Dicyclohexylcarbodiimide
- 9H-Purin-6-amine, 9-[5-O-(hydroxy-1H-imidazol-1-ylphosphinyl)-β-L-ribofuranosyl]-
- Adenosine 5’-Monophosphate Disodium Salt Hydrate
- Benzoyl chloride
- Adenosine
- Riboflavine 5’-Phosphate
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')-β-L-adenylyl-(2'→5')- (916981-65-2)
- Adenosine 5'-(trihydrogen diphosphate), P'-α-D-glucopyranosyl ester (2140-58-1)
- Adenosine 5'-Triphosphate (56-65-5)
- Adenosine monophosphate (61-19-8)
- Flavine Adenine Dinucleotide (146-14-5)
- a-D-Glucopyranose, cyclic1,2-(hydrogen phosphate) (9CI) (64161-84-8)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine (2596-55-6)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Suppliers
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(CAS:2596-55-6)Adenosine monophosphate-adenosine
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Purity:97%
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(CAS:2596-55-6)Adenosine monophosphate-adenosine
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